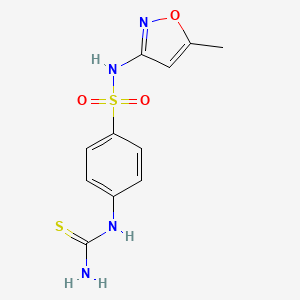

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide

Description

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a sulfonamide derivative featuring a thioureido (-NH-CS-NH-) group at the 4-position of the benzenesulfonamide scaffold and a 5-methylisoxazol-3-yl substituent. This compound is part of a broader class of sulfonamides known for their diverse pharmacological applications, including carbonic anhydrase inhibition, anticancer activity, and antimicrobial properties . Its synthesis typically involves acylation or cyclocondensation reactions, as seen in derivatives with similar backbones .

Structure

3D Structure

Properties

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S2/c1-7-6-10(14-18-7)15-20(16,17)9-4-2-8(3-5-9)13-11(12)19/h2-6H,1H3,(H,14,15)(H3,12,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFDEHIIFOMQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide typically involves the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with thiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a compound with a molecular formula of and a molecular weight of 312.37 g/mol. It features a thiourea functional group linked to a benzenesulfonamide moiety and a 5-methylisoxazole ring. This structure contributes to its properties and potential biological activities.

Scientific Research

This compound is used in studying interactions with biological systems. Examples include:

- Drug Development Its potential as an antimicrobial or anticancer agent makes it valuable for drug development.

- VEGFR-2 Inhibition Thiazoloquinoxaline derivatives coupled with sulfonamide moieties are explored for their potential in inhibiting VEGFR-2, which is relevant in treating hepatocellular carcinoma .

- Antitumor/Anticancer Activity Isoxazoles have been designed and synthesized to target COX-1 inhibition, a therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . Some isoxazole compounds have shown significant anticancer activity against various cancer cell lines .

- Antimicrobial Activity Isoxazoles have been evaluated for antibacterial activity against E. coli, S. aureus, and P. aeruginosa . Some compounds displayed significant activity due to the presence of specific substituents .

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to the inhibition of biological processes such as cell division or protein synthesis. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Thioureido Derivatives

- N-((4-Sulfamoylphenyl)carbamothioyl) Amides : Synthesized via acylation of 4-thioureidobenzenesulfonamide with aliphatic/aromatic acid chlorides, these derivatives exhibit moderate yields (22–75%) . In contrast, N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide (reported in ) is synthesized with higher purity (95+%), though yield data are unspecified.

4-Thiazolidinone Hybrids

4-Thiazolidinone hybrids incorporate a five-membered ring with sulfur and nitrogen atoms, enhancing metabolic stability.

- Synthesis : Cyclocondensation of sulfamethoxazole with aryl aldehydes and mercaptoacetic acid yields hybrids (e.g., 7a–l ) with antitumor and antimicrobial activities .

- Key Differences: Unlike thioureido derivatives, 4-thiazolidinones exhibit broader-spectrum bioactivity due to their rigid heterocyclic core.

Schiff Base Derivatives

Schiff bases (azomethine-linked compounds) derived from sulfamethoxazole are notable for their nonlinear optical (NLO) properties and drug-like characteristics.

- Example: (E)-N-(5-Methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide () shows a high dipole moment (5.34 D) and polarizability, making it suitable for NLO applications .

Triazole and Thiadiazin Derivatives

Biological Activity

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory applications. The incorporation of the 5-methylisoxazole moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

1. Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They function as bacteriostatic agents by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase.

- Efficacy Against Bacteria : Studies have shown that derivatives of sulfonamides exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

2. Carbonic Anhydrase Inhibition

Recent research highlights the role of thioureido sulfonamides in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration.

- Isozyme Inhibition : this compound has been investigated for its inhibitory effects on CAs II and XII. These isozymes are relevant in the context of glaucoma treatment due to their role in intraocular pressure regulation. The compound exhibited promising inhibitory activity with Ki values indicating effective binding affinity .

3. Anticancer Potential

The potential anticancer activity of this compound has also been explored. Sulfonamides have been linked to apoptosis induction in cancer cells.

- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through the modulation of signaling pathways related to cell proliferation and survival. Preliminary studies suggest that it can inhibit tumor growth in vitro and in vivo models .

Research Findings and Case Studies

Recent literature provides insights into the biological activity of this compound through various studies:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide derivatives?

- Methodological Answer : Derivatives can be synthesized via condensation reactions using β-oxobutanilide with 2-cyano-2-(4-methoxyphenyl)-thioacetamide in dioxane (yield: 65%) or via nucleophilic substitution with phenyl isothiocyanate in DMF (yield: 55%). Reaction conditions (solvent, temperature, molar ratios) significantly affect yields and purity. Post-synthesis purification involves recrystallization from methanol or benzene .

Q. Which spectroscopic techniques are essential for characterizing this compound and its metal complexes?

- Methodological Answer : Elemental analysis (C, H, N, S), UV-Vis spectroscopy (to confirm ligand-to-metal charge transfer), and molar conductivity measurements (to determine electrolyte behavior) are standard. For example, octahedral geometries in Co(II), Ni(II), and Cu(II) complexes were inferred from UV-Vis absorption bands at 450–600 nm .

Q. How are Schiff base derivatives of this compound synthesized and validated?

- Methodological Answer : Refluxing with aldehydes (e.g., p-methoxybenzaldehyde) in the presence of triethylamine produces Schiff bases. Structural validation relies on - and -NMR, with characteristic peaks at δ 7.24–7.81 ppm (aromatic protons) and δ 113.5–141 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. ORTEP-3 generates graphical representations of thermal ellipsoids, aiding in visualizing bond angles and torsional strain. For macromolecules, SHELXPRO interfaces with refinement pipelines .

Q. What strategies address contradictions in spectroscopic data across studies?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT). For example, discrepancies in -NMR chemical shifts may arise from solvent effects or proton exchange dynamics, requiring controlled experimental replication .

Q. How do molecular docking studies elucidate the biological activity of these derivatives?

- Methodological Answer : Dock derivatives into target proteins (e.g., urease or α-glucosidase) using AutoDock Vina. Halogen substituents (e.g., para-bromo) enhance binding affinity via hydrophobic interactions, as shown in (E)-4-(benzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives (IC: 2.8–18.4 μM) .

Q. What analytical approaches validate metal complex stoichiometry and geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.